6-Hydroxy Dopa HCl
Description
Historical Context of 6-Hydroxy Dopa HCl in Neuroscientific Research
The scientific journey of 6-Hydroxy Dopa and its derivatives began with its identification as a catecholaminergic neurotoxin. wikipedia.org First described in scientific literature around 1969, its ability to selectively damage dopamine- and noradrenaline-producing neurons quickly became apparent to researchers. wikipedia.org This selective neurotoxicity became the cornerstone of its utility in creating animal models of neurodegenerative diseases, most notably Parkinson's disease. chemicalbook.comwikipedia.org
The development of the 6-hydroxydopamine (6-OHDA) model of Parkinson's disease was a landmark in neuroscience. mdpi.com Researchers discovered that by injecting 6-OHDA, a close relative and metabolite of 6-Hydroxy Dopa, directly into specific brain regions of rodents, they could replicate the characteristic loss of dopaminergic neurons seen in Parkinson's patients. chemicalbook.commdpi.com This allowed for the in-depth study of the disease's progression and the testing of potential therapeutic interventions. A significant advantage of 6-Hydroxy Dopa over 6-OHDA is its ability to cross the blood-brain barrier, allowing for systemic administration. wikipedia.org
Role of this compound as a Mechanistic Probe in Experimental Neurobiology
The primary role of this compound in experimental neurobiology is that of a mechanistic probe. Its ability to induce selective neurodegeneration provides a powerful model to study the consequences of dopamine (B1211576) depletion. By observing the behavioral and cellular changes that occur after the administration of 6-Hydroxy Dopa or its metabolite 6-OHDA, researchers can gain insights into the function of dopaminergic pathways in motor control, motivation, and other cognitive processes.
The neurotoxic effects of 6-OHDA, and by extension 6-Hydroxy Dopa, are primarily mediated through the generation of reactive oxygen species (ROS) and the inhibition of mitochondrial function. researchgate.netfrontiersin.org Once inside the neuron, 6-OHDA can auto-oxidize, producing cytotoxic molecules like hydrogen peroxide and quinones. annalsofneurosciences.orgglpbio.com This oxidative stress, coupled with the impairment of the mitochondrial respiratory chain, ultimately leads to neuronal death. researchgate.netfrontiersin.org This mechanism has been instrumental in studying the role of oxidative stress in neurodegenerative processes.
Recent studies have further elucidated the specific molecular interactions of 6-Hydroxy Dopa. It has been shown to be a selective displacer of [3H]AMPA binding in the brain, suggesting it may act as an excitotoxic agent through its interaction with AMPA receptors. umich.edu This finding opens up new avenues for understanding the complex interplay between dopaminergic and glutamatergic systems in neurodegeneration.
Foundational Concepts for Investigating this compound's Biological Interactions
Understanding the biological interactions of this compound requires a grasp of several key concepts:
Selective Uptake: 6-Hydroxy Dopa and its metabolite 6-OHDA are structurally similar to the neurotransmitter dopamine. glpbio.com This allows them to be taken up into dopaminergic and noradrenergic neurons by their respective transporters (DAT and NAT). glpbio.commdpi.com This selective uptake is the basis for their targeted neurotoxicity.
Oxidative Stress: The process of auto-oxidation of 6-OHDA generates a significant amount of reactive oxygen species, leading to oxidative stress within the neuron. frontiersin.org This is a key mechanism of its neurotoxic action and has been a central focus of research.
Mitochondrial Dysfunction: 6-OHDA is a potent inhibitor of complexes I and IV of the mitochondrial respiratory chain. researchgate.netfrontiersin.org This disrupts cellular energy production and contributes to neuronal death.
Excitotoxicity: The interaction of 6-Hydroxy Dopa with AMPA receptors suggests a role for excitotoxicity in its mechanism of action. umich.edu Excitotoxicity is a process where excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage.
Detailed Research Findings
Research utilizing 6-Hydroxy Dopa and its derivatives has yielded a wealth of information about the dopaminergic system and neurodegenerative diseases.
Neurochemical Effects of 6-OHDA Lesions
| Brain Region | Change in Tyrosine Hydroxylase (TH) Labeling | Change in Dopamine Levels | Reference |
| Dorsal Striatum | ~40% decrease | Significant depletion | mdpi.com |
| Substantia Nigra pars compacta (SNpc) | ~60% decrease | Significant depletion | mdpi.com |
| Ventral Tegmental Area (VTA) | Less pronounced degeneration | Less pronounced depletion | mdpi.com |
| Nucleus Accumbens (NAc) | Less pronounced degeneration | Less pronounced depletion | mdpi.com |
Receptor Binding Profile of 6-Hydroxy Dopa
| Receptor | Interaction | IC50 Value | Reference |
| AMPA | Potent displacer of [3H]AMPA binding | 32µM | umich.edu |
| Kainate | Displaced 20% of [3H]kainate binding | Not determined | umich.edu |
| NMDA | No displacement | Not applicable | umich.edu |
| Dopamine D1 | No displacement | Not applicable | umich.edu |
| Dopamine D2 | No displacement | Not applicable | umich.edu |
Compound Names Mentioned
Structure
3D Structure of Parent
Properties
CAS No. |
68463-64-9 |
|---|---|
Molecular Formula |
C9H12ClNO5 |
Molecular Weight |
249.65 g/mol |
IUPAC Name |
2-amino-3-(2,4,5-trihydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO5.ClH/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11;/h2-3,5,11-13H,1,10H2,(H,14,15);1H |
InChI Key |
BFABEGDECPTTRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)O)CC(C(=O)O)N.Cl |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Considerations for 6 Hydroxy Dopa Hcl in Research
Chemical Synthesis Routes for 6-Hydroxy Dopa HCl
The laboratory synthesis of this compound (6-OHDA), a compound widely used to create models of Parkinson's disease, is a multi-step process that requires careful control of reaction conditions to achieve the desired product. wikipedia.orgelsevier.es A prevalent and efficient method involves the oxidation of a protected dopamine (B1211576) precursor, followed by reduction and deprotection steps. researchgate.netcdnsciencepub.com
One of the key strategies employs Fremy's salt (potassium nitrosodisulfonate) as an oxidizing agent. researchgate.netcdnsciencepub.com This method typically starts with a precursor like 3-hydroxy-4-methoxyphenethylamine, where the amine group is protected to prevent unwanted side reactions. wikipedia.orgcdnsciencepub.com The protection can be achieved using groups such as N-acetyl or N-carbobenzoxy, which lead to nearly quantitative yields of the intermediate p-quinone. wikipedia.org This quinone is then hydrogenated, often using a palladium on carbon (Pd-C) catalyst, to form the catechol ring system. cdnsciencepub.com The final stages involve the removal of the protecting groups and treatment with hydrochloric acid to precipitate the stable hydrochloride salt. cdnsciencepub.comgoogle.com
The table below summarizes key aspects of a common synthetic route.
Table 1: Overview of a Synthetic Route for this compound
| Step | Starting Material / Intermediate | Key Reagent(s) | Product / Intermediate | Purpose |
|---|---|---|---|---|
| Protection | 3-hydroxy-4-methoxyphenethylamine | Acetic anhydride (B1165640) or Benzyl chloroformate | N-acetyl or N-carbobenzoxy protected amine | To prevent oxidation of the amine group during the subsequent oxidation step. wikipedia.org |
| Oxidation | N-protected 3-hydroxy-4-methoxyphenethylamine | Fremy's salt (Potassium nitrosodisulfonate) | p-Quinone derivative | To introduce an oxygen atom at the desired position, forming the quinone ring. researchgate.netcdnsciencepub.com |
| Reduction | p-Quinone derivative | H₂, 10% Palladium on Carbon (Pd-C), Acetic Acid | Protected 6-hydroxydopamine derivative | To reduce the quinone to the corresponding hydroquinone (B1673460) (catechol) structure. cdnsciencepub.com |
| Deprotection & Salt Formation | Protected 6-hydroxydopamine derivative | Hydrochloric Acid (HCl) | this compound | To remove the protecting group from the amine and form the stable, water-soluble hydrochloride salt. cdnsciencepub.comgoogle.com |
Derivatization and Analogue Development for Specific Research Applications
The structure of 6-Hydroxy Dopa is often chemically modified to create derivatives or analogues with specific properties for research. These modifications aim to enhance or alter the compound's activity, selectivity, or to facilitate its detection in experimental systems.
A key area of development involves creating analogues that can modulate neurotoxicity or offer neuroprotection. For example, researchers have synthesized a series of 1-hydroxypyridin-2-one compounds, which are designed as metal chelators. rsc.org The rationale is that metal ions, particularly iron, play a role in the oxidative stress that contributes to neurodegeneration. By chelating these metals, compounds like the novel 1-hydroxypyridin-2-one (compound 6 in the study) have shown an ability to protect against 6-OHDA-induced toxicity in cell cultures. rsc.org The neuroprotective effect was found to be dependent on the metal-binding hydroxamic acid moiety, as structurally similar analogues lacking this feature were ineffective. rsc.org
Another strategy involves creating derivatives to study the mechanisms of neurodegeneration. By synthesizing related compounds, such as pyrazoline derivatives, scientists explore alternative chemical scaffolds that might offer neuroprotective effects against the oxidative stress induced by 6-OHDA. researchgate.net These studies help to identify key structural features necessary for biological activity and can lead to the development of new therapeutic candidates. rsc.orgresearchgate.net
The table below highlights examples of such derivatization and their research applications.
Table 2: Examples of 6-Hydroxy Dopa Analogues and Derivatives in Research
| Derivative/Analogue Class | Structural Modification | Research Application | Reference |
|---|---|---|---|
| 1-Hydroxypyridin-2-ones | Incorporation of a cyclic hydroxamic acid moiety | To investigate neuroprotection through metal chelation and attenuation of oxidative stress in models of Parkinson's disease. | rsc.org |
| Non-metal binding analogues | Removal or modification of the metal-binding moiety from 1-hydroxypyridin-2-ones | To serve as negative controls and confirm that metal binding is essential for the observed neuroprotective effects. | rsc.org |
Purity Assessment and Stability Profiling of this compound for Experimental Use
The utility of this compound in research is critically dependent on its purity and stability. The compound is notoriously unstable, especially in solution, as it is highly susceptible to oxidation. anilocus.comtocris.com This degradation can compromise the accuracy and reproducibility of experiments. anilocus.com
Purity is typically assessed using sophisticated spectroscopic and chromatographic methods. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the chemical structure and identify any potential impurities from the synthesis. researchgate.nethelsinki.fi
Stability is a major concern, as 6-Hydroxy Dopa readily oxidizes, which is visible as a color change in solutions from colorless to pink and eventually dark brown. tocris.com To counteract this degradation, solutions are almost always prepared fresh before use in a buffer containing an antioxidant. tocris.com Ascorbic acid is commonly used for this purpose, as it helps to prevent the oxidation of the neurotoxin. anilocus.com For example, a standard procedure involves dissolving 6-OHDA in a sterile 0.9% NaCl solution that contains 0.05% ascorbic acid. anilocus.com
Proper storage of the solid compound and its solutions is essential. The solid hydrochloride salt is more stable than the free base and should be stored at low temperatures, such as -20°C or -80°C, in the dark to minimize degradation. anilocus.comtocris.com Prepared solutions are often aliquoted for single use and stored at -80°C for long-term stability, though they should be used within a defined period. anilocus.com
Table 3: Stability and Handling Considerations for this compound
| Parameter | Recommended Practice | Rationale | Reference |
|---|---|---|---|
| Solvent/Buffer | Dissolve in a buffer containing an antioxidant (e.g., 0.05% ascorbic acid in 0.9% NaCl). | To inhibit rapid oxidation of the compound in solution, which preserves its neurotoxic activity. | anilocus.comtocris.com |
| Preparation | Always prepare solutions fresh before an experiment. | The compound is extremely prone to oxidation, even in antioxidant-containing buffers. | tocris.com |
| Handling | Prepare solutions in a dark environment or protected from light. | Exposure to light can accelerate the degradation of 6-Hydroxy Dopa. | anilocus.com |
| Storage (Solid) | Store the hydrochloride salt at -20°C or below. | Low temperatures significantly slow down the degradation of the solid compound. | tocris.com |
| Storage (Solution) | Store aliquots at -80°C for long-term use (e.g., up to 12 months). | Freezing at ultra-low temperatures maintains the stability of the prepared solution for future experiments. | anilocus.com |
Molecular and Cellular Mechanisms Underlying 6 Hydroxy Dopa Hcl Induced Effects
Oxidative Stress Pathways Initiated by 6-Hydroxy Dopa HCl
6-OHDA's chemical structure makes it highly susceptible to auto-oxidation, a process that initiates a cascade of events leading to widespread oxidative damage. This process is central to its cytotoxic effects. wikipedia.orgfrontiersin.org
Generation and Role of Reactive Oxygen and Nitrogen Species
The primary mechanism of 6-OHDA toxicity involves its rapid auto-oxidation at physiological pH. nih.govmdpi.com This reaction generates several highly reactive molecules, including superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). frontiersin.orgnih.govjneurosci.org The auto-oxidation process also produces p-quinone, an electrophilic molecule that contributes to the compound's toxicity. mdpi.complos.orgplos.org The generation of these reactive oxygen species (ROS) is a key initiating factor in the oxidative damage observed in cells exposed to 6-OHDA. wikipedia.orgnih.govmdpi.com Studies have shown that this ROS production occurs in distinct phases, with an early burst followed by a delayed phase of mitochondrial ROS production. nih.gov
In addition to ROS, 6-OHDA can also lead to the formation of reactive nitrogen species (RNS). scielo.brscielo.br It has been reported to elevate the expression of inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO). scielo.brscielo.br ROS can rapidly interact with NO to form the powerful and damaging oxidant, peroxynitrite. scielo.brnih.gov This production of both ROS and RNS significantly contributes to the cellular damage induced by 6-OHDA. nih.gov
Peroxidative Damage to Lipids and Cellular Membranes
The overproduction of ROS and RNS initiated by 6-OHDA leads to significant damage to cellular lipids, a process known as lipid peroxidation. scielo.brmdpi.commdpi.com This is a chain reaction where free radicals attack the polyunsaturated fatty acids in cellular membranes, leading to the formation of lipid peroxides and degradation products like malondialdehyde (MDA) and 4-hydroxynonenal. ajol.infokoreascience.kr Studies have consistently shown that exposure to 6-OHDA results in elevated levels of thiobarbituric acid-reactive substances (TBARS), a common marker for lipid peroxidation. scielo.brscielo.brmdpi.comnih.gov This damage compromises the integrity and fluidity of cellular membranes, impairing their function and contributing to cell death. oregonstate.edu
Oxidative Modification of Proteins and Nucleic Acids
Cellular proteins and nucleic acids are also major targets for the oxidative onslaught induced by 6-OHDA. scielo.brmdpi.comfrontiersin.org ROS and their byproducts can cause oxidative modification of proteins, leading to the formation of protein carbonyls and other adducts. nih.govneuroscigroup.us This oxidative damage can alter protein structure and function, leading to enzyme inactivation and aggregation of misfolded proteins. nih.govplos.org
Furthermore, 6-OHDA-induced oxidative stress causes significant damage to nucleic acids. nih.govplos.orgelsevier.es The generated free radicals can cause DNA strand breaks and lead to the formation of oxidized bases. nih.govmdpi.com A key marker of this oxidative DNA damage is the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). tandfonline.comresearchgate.net Studies have demonstrated that 6-OHDA treatment increases the levels of 8-oxodG, indicating significant oxidative assault on the cell's genetic material. tandfonline.comresearchgate.net This DNA damage can trigger cell cycle arrest and apoptotic cell death pathways. nih.govplos.org
Perturbation of Endogenous Antioxidant Defense Systems
Cells possess a sophisticated network of antioxidant enzymes and molecules to neutralize ROS and prevent oxidative damage. However, the massive oxidative burst from 6-OHDA can overwhelm these defenses. scielo.br Exposure to 6-OHDA has been shown to deplete levels of crucial endogenous antioxidants, most notably glutathione (B108866) (GSH). scielo.brscielo.brplos.org The p-quinone generated from 6-OHDA auto-oxidation is believed to induce this GSH depletion. plos.orgplos.org
The effects on antioxidant enzymes are complex. Some studies report that 6-OHDA treatment leads to a decrease in the activity of key enzymes like superoxide dismutase (SOD) and catalase. ajol.infojst.go.jpnih.gov Conversely, other research indicates a biphasic or compensatory response, where an initial decrease in enzyme activity may be followed by an increase as the cell attempts to counteract the oxidative stress. nih.govnih.govd-nb.info For instance, an increase in Cu/Zn-SOD activity has been observed temporally related to an initial peak in lipid peroxidation. nih.gov Similarly, while some studies show decreased GSH, others report an increase after 24 hours, possibly due to an overcompensatory response involving the enzyme γ-glutamyl-cysteine ligase. nih.gov This perturbation disrupts the delicate balance between oxidant generation and antioxidant defense, exacerbating cellular damage.
| Antioxidant Component | Observed Effect | Reference |
|---|---|---|
| Glutathione (GSH) | Depletion/Decrease | scielo.brscielo.brplos.orgjst.go.jp |
| Glutathione (GSH) | Increase (overcompensatory response) | nih.gov |
| Superoxide Dismutase (SOD) | Decrease | ajol.infojst.go.jp |
| Superoxide Dismutase (SOD) | Increase | nih.govd-nb.info |
| Catalase | Decrease | scielo.br |
| Catalase | Increase | d-nb.info |
| Glutathione Peroxidase (GPx) | Decrease | mdpi.com |
| Glutathione Peroxidase (GPx) | Increase | d-nb.info |
Mitochondrial Dysfunction Induced by this compound
Mitochondria are primary targets of 6-OHDA, both as a source of secondary ROS production and as a victim of its toxic effects. nih.govmdpi.comresearchgate.net
Impairment of Mitochondrial Respiration and ATP Production
6-OHDA directly impairs the mitochondrial electron transport chain (ETC), which is essential for cellular energy production. mdpi.comneuroscigroup.us Research has consistently demonstrated that 6-OHDA inhibits the activity of mitochondrial Complex I (NADH dehydrogenase) and Complex IV. frontiersin.orgmdpi.comneuroscigroup.usnih.govplos.org The compound itself, rather than just its oxidation products, has been shown to be responsible for the reversible inhibition of Complex I. nih.gov This inhibition disrupts the flow of electrons through the ETC, leading to a decrease in mitochondrial respiration. researchgate.netresearcher.life
The compromised function of the ETC directly results in a significant reduction in the synthesis of adenosine (B11128) triphosphate (ATP), the cell's main energy currency. neuroscigroup.usaginganddisease.org Studies using high-resolution respirometry have confirmed that 6-OHDA treatment leads to a decrease in State 3 respiration (ADP-stimulated respiration) and a reduction in the respiratory control ratio (RCR), indicating impaired oxidative phosphorylation. researchgate.netresearcher.life This energy deprivation, coupled with the rampant oxidative stress, pushes the cell towards apoptotic death. mdpi.commdpi.com
| Mitochondrial Parameter | Effect | Mechanism | Reference |
|---|---|---|---|
| Mitochondrial Respiration | Inhibited | Inhibition of Complex I and Complex IV | mdpi.comneuroscigroup.usplos.orgresearcher.life |
| Complex I Activity | Decreased | Direct, reversible inhibition by 6-OHDA | frontiersin.orgmdpi.comnih.gov |
| Complex IV Activity | Decreased | Direct inhibition | frontiersin.orgmdpi.comneuroscigroup.us |
| ATP Production | Decreased | Impairment of oxidative phosphorylation | neuroscigroup.usaginganddisease.orgmdpi.com |
| Mitochondrial ROS | Increased | Secondary ROS production following initial insult | nih.govmdpi.com |
Modulation of Mitochondrial Permeability Transition
The integrity of the mitochondrial membrane is crucial for cellular health, and its disruption can trigger cell death pathways. The mitochondrial permeability transition (MPT) involves the opening of a non-specific pore in the inner mitochondrial membrane, leading to the dissipation of the mitochondrial membrane potential, swelling, and release of pro-apoptotic factors like cytochrome c.
Research into the cytotoxic mechanisms of 6-hydroxydopamine (6-OHDA), the active metabolite of 6-Hydroxy Dopa, has sought to determine the role of MPT. Studies using differentiated PC12 cells have investigated the effects of both 6-OHDA and another neurotoxin, 1-methyl-4-phenylpyridinium (MPP+). While both compounds induced nuclear damage, changes in mitochondrial membrane permeability, cytochrome c release, caspase-3 activation, and the formation of reactive oxygen species (ROS), their relationship with MPT differed significantly. nih.gov The cytotoxicity induced by MPP+ was markedly reduced by inhibitors of MPT, such as cyclosporin (B1163) A (CsA), trifluoperazine, and aristolochic acid. nih.gov In stark contrast, these inhibitors did not afford protection against 6-OHDA-induced cytotoxicity. nih.gov This key finding suggests that while mitochondrial damage is a central event in 6-OHDA toxicity, the mechanism does not appear to involve the formation of the mitochondrial permeability transition pore. nih.gov Instead, the cell injury prompted by 6-OHDA is thought to be mediated primarily by increased oxidative stress, independent of MPT intervention. nih.gov
Mitochondrial Dynamics and Morphology Alterations
Mitochondria are not static organelles; they are highly dynamic, constantly undergoing fusion and fission to maintain their health, distribute energy, and segregate damaged components for removal via mitophagy. nih.govfrontiersin.org 6-OHDA has been shown to significantly disrupt these processes, leading to characteristic alterations in mitochondrial morphology.
An imbalance in mitochondrial dynamics is increasingly implicated in neurodegenerative diseases. nih.govnih.gov In research models, exposure to 6-OHDA activates mitochondrial fission events. nih.govresearchgate.net This process is mediated by the recruitment of key proteins from the cytosol to the mitochondrial surface. Notably, Dynamin-related protein 1 (Drp1), a large GTPase, translocates to the mitochondria where it is believed to encircle the organelle, mediating constriction and eventual scission into smaller, fragmented units. nih.govresearchgate.net This fragmentation is not an isolated event; it is closely linked to the cellular quality control system. The fission helps to segregate damaged mitochondria, which often exhibit a reduced membrane potential, priming them for removal through mitophagy, a selective form of autophagy. nih.govresearchgate.net
Studies in SH-SY5Y neuroblastoma cells have shown that significant changes in mitochondrial membrane potential occur at a relatively early stage of 6-OHDA-induced pathways, preceding major alterations in chromatin structure. nih.gov The generation of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), appears to be a key signaling event that triggers these changes in mitochondrial dynamics. nih.gov Pharmacological or genetic inhibition of Drp1 can prevent 6-OHDA-induced mitochondrial fragmentation and reduce subsequent cell death, highlighting the critical role of mitochondrial dynamics in the toxic mechanism of this compound. nih.govresearchgate.net
Table 1: Effects of 6-OHDA on Mitochondrial Dynamics
| Feature | Observation in Research Models | Key Mediators | Reference |
|---|---|---|---|
| Morphology | Increased mitochondrial fragmentation and formation of smaller, rounded mitochondria. | Drp1, Bax | nih.govresearchgate.net |
| Dynamics | Shift in balance from fusion towards fission. | Drp1 | nih.govnih.gov |
| Mitophagy | Activation of mitophagy to clear damaged mitochondria. | Autophagy-lysosomal pathway | nih.govresearchgate.net |
| Signaling | Increased production of Reactive Oxygen Species (ROS). | H2O2 | nih.gov |
Specificity of this compound Uptake and Transport Mechanisms
The selective toxicity of 6-Hydroxy Dopa's active metabolite, 6-OHDA, towards specific neuron populations is largely dictated by the mechanisms of its cellular uptake.
The neurotoxic effects of 6-OHDA are primarily due to its selective accumulation within catecholaminergic neurons. wikipedia.org This selectivity is achieved because 6-OHDA is a structural analog of the endogenous neurotransmitters dopamine (B1211576) and noradrenaline. wikipedia.orgusp.br Consequently, it is recognized and actively transported into neurons by the high-affinity presynaptic dopamine transporter (DAT) and noradrenaline transporter (NET). wikipedia.orggoettingen-research-online.de This transport system, which normally functions to clear neurotransmitters from the synaptic cleft, effectively concentrates the toxin within the target neurons. wikipedia.orggoettingen-research-online.de
The dependence on these transporters for toxicity has been demonstrated in various research models. For instance, the cytotoxicity of 6-OHDA in cell lines is contingent on the expression of DAT. nih.gov Studies using human embryonic kidney (HEK-293) cells showed that cells expressing the human DAT were susceptible to 6-OHDA, while those without the transporter were not. nih.gov Furthermore, co-expression of mutant alpha-synucleins (A30P and A53T), which are associated with familial Parkinson's disease, enhanced the DAT-mediated toxicity of 6-OHDA. nih.gov
The specificity of uptake can be manipulated experimentally. The use of selective noradrenaline reuptake inhibitors, such as desipramine (B1205290), can block the uptake of 6-OHDA into noradrenergic neurons, thus isolating its destructive effects to dopaminergic neurons. wikipedia.org Conversely, interventions that reduce norepinephrine (B1679862) release, such as treatment with 6-hydroxydopa itself, have been shown to downregulate the NET (uptake1) carrier. ahajournals.org
Table 2: Transporter-Mediated Uptake of 6-OHDA
| Transporter | Role in 6-OHDA Uptake | Modulators | Reference |
|---|---|---|---|
| Dopamine Transporter (DAT) | High-affinity transporter facilitating 6-OHDA entry into dopaminergic neurons. | Mutant alpha-synucleins (enhance toxicity) | wikipedia.orgnih.gov |
| Noradrenaline Transporter (NET) | High-affinity transporter facilitating 6-OHDA entry into noradrenergic neurons. | Desipramine (inhibits uptake) | wikipedia.org |
While uptake via DAT and NET is the primary and most well-documented pathway for 6-OHDA's entry into catecholaminergic neurons, some research has explored other potential interactions. Studies have reported that 6-hydroxy-DOPA (TOPA) can act as a selective displacer of [3H]AMPA binding in rodent brain tissue, with a potency comparable to kainate. umich.edu The neurotoxic properties of 6-hydroxy-DOPA in some models were blocked by an AMPA receptor antagonist but not by an NMDA receptor antagonist. umich.edu This raises the possibility that 6-hydroxy-DOPA or its metabolites could exert excitotoxic effects through interactions with AMPA-type glutamate (B1630785) receptors. umich.edu However, this represents a mechanism of toxic action rather than a primary cellular uptake pathway for concentrating the compound. For some related, structurally larger compounds, secondary transport mechanisms such as Organic Anion Transporting Polypeptides (OATPs) have been suggested as potential contributors to cellular uptake, though this has not been demonstrated for 6-Hydroxy Dopa itself. mdpi.com
Role of Monoamine Transporters (e.g., Dopamine Transporter, Noradrenaline Transporter)
Enzymatic Biotransformation and Metabolic Fate of this compound in Research Models
6-Hydroxy Dopa is a prodrug, meaning it must be metabolically converted into its active, toxic form to exert its effects. wikipedia.org This biotransformation is a critical step in its mechanism of action.
Upon administration, 6-Hydroxy Dopa is able to cross the blood-brain barrier. wikipedia.org Once in the central nervous system, it is taken up by catecholaminergic neurons where it is a substrate for the enzyme L-aromatic amino acid decarboxylase (AADC), the same enzyme that converts L-DOPA to dopamine. sigmaaldrich.com This enzymatic reaction converts 6-Hydroxy Dopa into the potent neurotoxin 6-hydroxydopamine (6-OHDA). sigmaaldrich.com
Inside the neuron, 6-OHDA is further metabolized, and a key enzyme in this process is Monoamine Oxidase (MAO), an enzyme located on the outer mitochondrial membrane that is crucial for the metabolism of biogenic amines. wikipedia.orgresearchgate.netprospecbio.com MAO catalyzes the oxidation of 6-OHDA. wikipedia.org This reaction is a major source of the compound's toxicity, as it generates several highly reactive and damaging byproducts. The enzymatic oxidation of 6-OHDA produces hydrogen peroxide (H2O2), reactive oxygen species (ROS), and highly reactive catecholamine quinones. wikipedia.orgresearchgate.net These quinones can subsequently attack and damage various cellular components, contributing to the oxidative stress and neurodegeneration that characterizes 6-OHDA toxicity. wikipedia.org Interestingly, separate research has also identified 6-hydroxydopa as a redox cofactor present at the active site of certain eukaryotic enzymes like bovine serum amine oxidase. nih.gov
Catechol-O-Methyltransferase (COMT) Interactions
6-Hydroxydopamine (6-OHDA), the active form of this compound, acts as an irreversible inhibitor of Catechol-O-Methyltransferase (COMT). nih.gov COMT is an enzyme involved in the breakdown of catecholamines, including dopamine. acs.org The inactivation of COMT by 6-OHDA is believed to occur through the modification of an essential amino acid residue at the enzyme's active site. nih.gov
The proposed mechanism suggests that the oxidation of 6-OHDA generates electrophilic species, such as 6-hydroxydopamine-p-quinone (6-OHDAQ) and corresponding aminochromes. nih.gov These reactive molecules can then be attacked by a protein nucleophile at the carbonyl group in the 6-position of 6-OHDAQ or at the imine functionality on the aminochromes. nih.gov Studies using methylated analogues of 6-OHDA, where the 2 and/or 5 positions were blocked, have provided evidence against a mechanism involving a 1,4 Michael addition reaction at these positions. nih.gov This indicates that the interaction is highly specific and directed towards particular functional groups within the oxidized 6-OHDA molecule.
Dysregulation of Proteostasis Pathways
Proteostasis, the maintenance of a healthy cellular proteome, is significantly disrupted by this compound. This neurotoxin has been shown to impair critical cellular quality control systems, including the ubiquitin-proteasome system and the autophagy-lysosome pathway, leading to the accumulation of damaged proteins. mdpi.commdpi.com
Impairment of Ubiquitin-Proteasome System Function
The ubiquitin-proteasome system (UPS) is a primary mechanism for the degradation of targeted proteins. Exposure to 6-OHDA has been demonstrated to interfere with this system. mdpi.com Studies have shown that 6-OHDA can increase the levels of free ubiquitin and ubiquitin-conjugated proteins in cell lines, suggesting an activation of the initial stages of the UPS. nih.gov However, there is also evidence that 6-OHDA can impair the catalytic activity of the proteasome itself. jneurosci.orgfrontiersin.org This dual effect suggests a complex interaction where the cell initially attempts to clear damaged proteins via ubiquitination, but the proteasome's ability to complete this process is compromised. Inhibition of the proteasome with specific inhibitors like MG132 has been shown to potentiate the toxicity of 6-OHDA, highlighting the crucial role of a functional UPS in mitigating its harmful effects. nih.govnih.gov
Modulation of Autophagy-Lysosome Pathway
The autophagy-lysosome pathway is another essential cellular process for degrading damaged organelles and long-lived proteins. 6-OHDA has a complex and sometimes contradictory effect on this pathway. Some studies report that 6-OHDA induces autophagy, as evidenced by an increase in the level of LC3-II protein and the accumulation of autophagic vacuoles. nih.goveurekalert.org This induction of autophagy could be a cytoprotective response aimed at clearing damaged components. nih.gov Conversely, other research suggests that 6-OHDA can impair autophagic flux, the complete process of autophagy from initiation to lysosomal degradation. oup.com For instance, while 6-OHDA may stimulate the formation of autophagosomes, the fusion with lysosomes and subsequent degradation may be hindered. typeset.iomdpi.com This disruption can lead to the accumulation of abnormal proteins. typeset.io The precise nature of 6-OHDA's influence on autophagy appears to be context-dependent and may vary based on the specific experimental model and conditions. oup.com
Induction of Protein Aggregation Phenomena
A significant consequence of the dysregulation of both the UPS and autophagy is the aggregation of misfolded proteins. uct.ac.za 6-OHDA has been shown to promote the formation of protein aggregates. frontiersin.org For example, it can up-regulate the expression of proteins like α-synuclein, which is prone to aggregation. typeset.io Overexpression of certain proteins in the presence of 6-OHDA can lead to the formation of cytoplasmic aggregates that co-localize with ubiquitin. frontiersin.org This suggests that the proteins are being marked for degradation, but the impaired clearance pathways fail to remove them, leading to their accumulation and aggregation. frontiersin.org Some studies have even found that certain protein aggregates may offer a protective strategy against 6-OHDA-induced cell death. repec.org
Activation of Programmed Cell Death Pathways by this compound
This compound is a potent inducer of programmed cell death, primarily through apoptosis. elsevier.estandfonline.com This process is characterized by distinct morphological and biochemical changes, including DNA fragmentation and the activation of specific enzymes. tandfonline.comexplorationpub.com
Intrinsic and Extrinsic Apoptotic Cascades
Both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways are implicated in 6-OHDA-induced cell death. frontiersin.orgresearchgate.net
The intrinsic pathway is heavily influenced by 6-OHDA. The toxin causes mitochondrial dysfunction, leading to the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov This release is a critical step in initiating apoptosis. 6-OHDA can induce the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria, a key event in mitochondrial outer membrane permeabilization. nih.govembopress.org The activation of Bax and another pro-apoptotic protein, PUMA, has been shown to be crucial for 6-OHDA-induced apoptosis. nih.gov
The extrinsic pathway can also be activated by 6-OHDA. This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8. explorationpub.comfrontiersin.org Studies have demonstrated the involvement of caspase-8 in 6-OHDA-induced apoptosis. medchemexpress.com
Ultimately, both pathways converge on the activation of executioner caspases, such as caspase-3. nih.govexonpublications.com The activation of caspase-3 is a common feature in 6-OHDA-induced apoptosis and is responsible for many of the downstream events that lead to cell dismantling. tandfonline.comnih.gov
Table of Research Findings on this compound's Cellular Effects:
| Cellular Mechanism | Key Findings | Primary Molecular Players | Observed Effects |
|---|---|---|---|
| COMT Interactions | Irreversible inhibition of COMT. nih.gov | Catechol-O-Methyltransferase (COMT), 6-hydroxydopamine-p-quinone (6-OHDAQ) nih.gov | Inactivation of enzyme activity through modification of the active site. nih.gov |
| Ubiquitin-Proteasome System | Increased ubiquitin-conjugated proteins, but impaired proteasome activity. nih.govjneurosci.org | Ubiquitin, Proteasome nih.gov | Accumulation of ubiquitinated proteins. nih.gov |
| Autophagy-Lysosome Pathway | Induction of autophagy but potential impairment of autophagic flux. nih.govoup.com | LC3-II, Autophagic vacuoles nih.gov | Accumulation of autophagosomes, potential failure in cargo degradation. typeset.iomdpi.com |
| Protein Aggregation | Promotes the formation of protein aggregates. frontiersin.org | α-synuclein, Ubiquitin typeset.iofrontiersin.org | Formation of cytoplasmic protein inclusions. frontiersin.org |
| Intrinsic Apoptosis | Induces mitochondrial dysfunction and cytochrome c release. nih.gov | Bax, PUMA, Cytochrome c, Caspase-9 nih.govexonpublications.com | Activation of mitochondrial-dependent cell death. exonpublications.com |
| Extrinsic Apoptosis | Activates the death receptor-mediated pathway. frontiersin.org | Caspase-8 frontiersin.orgmedchemexpress.com | Initiation of apoptosis through cell surface receptors. frontiersin.org |
Necrotic Cell Death Modalities (e.g., Necroptosis, Ferroptosis)
In addition to apoptosis, neuronal death induced by this compound (6-OHDA) involves distinct, regulated necrotic pathways, notably necroptosis and ferroptosis. These pathways are characterized by different molecular machinery and morphological features compared to apoptosis and are increasingly recognized as significant contributors to the demise of dopaminergic neurons in experimental models of Parkinson's disease.
Necroptosis
Necroptosis is a form of programmed necrosis that is executed independently of caspases. Evidence suggests its activation in response to 6-OHDA. Studies have shown that in toxin-based models, including those using 6-OHDA, key molecular mediators of necroptosis are activated. This pathway is critically dependent on the formation of a signaling complex known as the necrosome. Although research into the precise role of necroptosis in 6-OHDA models is ongoing, it is understood to contribute to the inflammatory environment associated with neurodegeneration. The inhibition of key components of the necroptotic pathway has been shown to delay the degeneration of dopaminergic and cortical neuron axons induced by 6-OHDA in vitro. nih.gov In some cell models, such as PC12 cells, 6-OHDA has been found to trigger primarily necrosis, with apoptosis accounting for a smaller fraction of cell death. nih.gov Furthermore, necroptosis has been implicated in the death of dopaminergic neurons in Parkinson's disease, characterized by programmed necrotic cell death and the activation of autophagy. elsevier.es
Ferroptosis
Ferroptosis is an iron-dependent form of regulated cell death driven by lipid peroxidation. Its role in 6-OHDA-induced neurotoxicity is strongly supported by several lines of evidence. dovepress.com The neurotoxicity of 6-OHDA is intrinsically linked to oxidative stress, which creates a favorable environment for ferroptosis. dovepress.com The process is initiated by the accumulation of iron and the subsequent generation of reactive oxygen species (ROS) that lead to extensive lipid peroxidation and, ultimately, cell death. dovepress.commdpi.com
Key molecular events in 6-OHDA-induced ferroptosis include the inhibition of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that neutralizes lipid peroxides. mdpi.com 6-OHDA has been shown to promote ferroptosis by inhibiting the expression of GPX4. mdpi.com This leads to an accumulation of lipid hydroperoxides. The process is further exacerbated by the Fenton reaction, where iron catalyzes the conversion of hydrogen peroxide into highly reactive hydroxyl radicals, which attack polyunsaturated fatty acids in cell membranes. dovepress.comfrontiersin.org
Studies using various in vitro and in vivo models have demonstrated that 6-OHDA induces characteristic features of ferroptosis, including increased intracellular iron levels, lipid peroxidation, and depletion of glutathione (GSH). mdpi.commdpi.com The activation of pathways such as the p62-Keap1-Nrf2 pathway has been shown to protect dopaminergic cells from 6-OHDA-induced ferroptosis. mdpi.com Furthermore, inhibitors of ferroptosis have been found to protect dopaminergic neurons from 6-OHDA-induced neurodegeneration. mdpi.com
Table 1: Key Molecular Players in 6-OHDA-Induced Necrotic Cell Death
| Cell Death Modality | Key Proteins/Factors | Function in Cell Death | Reference |
|---|---|---|---|
| Necroptosis | RIPK1, RIPK3, MLKL | Formation of the necrosome complex, leading to plasma membrane rupture. | nih.gov |
| Ferroptosis | Iron (Fe²⁺) | Catalyzes the Fenton reaction, generating ROS and promoting lipid peroxidation. | dovepress.comfrontiersin.org |
| GPX4 | When inhibited, fails to detoxify lipid peroxides, leading to their accumulation. | mdpi.com | |
| Lipid Peroxidation | Damage to cell membranes, leading to loss of integrity and cell death. | dovepress.commdpi.com | |
| ACSL4 | Upregulation contributes to the induction of ferroptosis. | nih.gov |
Glial Cell Responses and Neuroinflammation in this compound Models
The neurotoxic effects of 6-OHDA are not confined to neurons but also elicit a robust inflammatory response mediated by glial cells, including microglia and astrocytes. This neuroinflammation is a critical component of the pathophysiology in 6-OHDA models and is thought to contribute significantly to the progressive nature of neurodegeneration. frontiersin.orgelsevier.es
Microglial Activation States and Phenotypes
Microglia, the resident immune cells of the central nervous system, are rapidly activated in response to 6-OHDA-induced neuronal damage. frontiersin.orgscienceopen.com This activation is a hallmark of the neuroinflammatory response in these models. dovepress.comnih.gov The timing of microglial activation can vary depending on the site of the 6-OHDA lesion, but it often precedes the death of dopaminergic neurons. frontiersin.orgscienceopen.com
Activated microglia are not a homogenous population; they can adopt different phenotypes, broadly categorized as the pro-inflammatory (M1) state and the anti-inflammatory (M2) state. mdpi.comfrontiersin.org
M1 Phenotype (Classical Activation): In the 6-OHDA model, microglia often polarize towards the M1 phenotype. frontiersin.orgresearchgate.net This state is characterized by the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), as well as reactive oxygen species (ROS) and nitric oxide (NO). mdpi.comfrontiersin.org These molecules are neurotoxic and can exacerbate neuronal damage, creating a vicious cycle of inflammation and degeneration. frontiersin.org M1 microglia also express specific surface markers like MHC-II and CD86. mdpi.comfrontiersin.org
M2 Phenotype (Alternative Activation): In contrast, the M2 phenotype is associated with tissue repair and the resolution of inflammation. M2 microglia release anti-inflammatory cytokines like interleukin-10 (IL-10) and transforming growth factor-beta (Tgfβ1), and upregulate markers such as Arginase-1 (Arg1) and Ym1. frontiersin.orgresearchgate.net Studies have shown that in the 6-OHDA model, there can be a temporal shift in microglial polarization, with an initial M2 response that may transition to a more sustained and damaging M1 phenotype. frontiersin.org Tgfβ1, expressed by activated microglia and neurons in the lesioned areas, is thought to play a role in regulating this shift and suppressing the M1 response. frontiersin.org
Table 2: Microglial Phenotypes in Response to 6-OHDA
| Phenotype | Key Markers | Secreted Mediators | Primary Function | Reference |
|---|---|---|---|---|
| M1 (Pro-inflammatory) | iNOS, CD86, MHC-II | TNF-α, IL-1β, IL-6, ROS, NO | Promote inflammation, neurotoxicity | mdpi.comfrontiersin.org |
| M2 (Anti-inflammatory) | Arg1, Ym1, CD206 | IL-10, Tgfβ1 | Resolve inflammation, tissue repair | frontiersin.orgresearchgate.net |
Astrocytic Reactivity and Role in Pathogenesis
Astrocytes, the most abundant glial cells in the CNS, also undergo significant changes in response to 6-OHDA, a process known as astrogliosis or astrocytic reactivity. nih.govmdpi.com This is characterized by an increase in the number and size of astrocytes and the upregulation of the intermediate filament protein, glial fibrillary acidic protein (GFAP). mdpi.comnih.gov
The response of astrocytes typically follows that of microglia. frontiersin.org In some models, astrocyte reactivity is not observed in the initial days following the 6-OHDA lesion but becomes prominent later and can persist for weeks. mdpi.comfrontiersin.org This sustained astrogliosis suggests a long-term alteration of the brain environment.
The role of reactive astrocytes in the context of 6-OHDA-induced neurodegeneration is complex and appears to be multifaceted. On one hand, reactive astrocytes can produce and release neurotrophic factors that may offer protection to ailing neurons. scielo.br On the other hand, they can also contribute to the inflammatory milieu by releasing pro-inflammatory cytokines and other potentially neurotoxic substances. nih.gov Furthermore, 6-OHDA itself can be toxic to astrocytes, impairing their function and leading to increased oxidative stress and apoptotic cell death within the astrocyte population, which could indirectly harm neurons. nih.gov The communication between astrocytes, or between neurons and astrocytes, along neuronal pathways seems to be crucial in transmitting activating signals in response to neuronal damage. nih.gov
Cytokine and Chemokine Signaling Networks
The neuroinflammatory response driven by glial cells in 6-OHDA models is orchestrated by a complex network of cytokines and chemokines. These signaling molecules mediate the communication between glial cells, neurons, and infiltrating immune cells, ultimately shaping the fate of dopaminergic neurons.
Pro-inflammatory Cytokines: As mentioned, activated M1 microglia are a major source of pro-inflammatory cytokines.
TNF-α, IL-1β, and IL-6: These are consistently found to be upregulated in 6-OHDA models. researchgate.netmdpi.com They can directly induce neuronal apoptosis and enhance the production of other inflammatory mediators, thereby propagating the neuroinflammatory cascade. mdpi.combiomolther.org For instance, treatment that reduces TNF and IL-1β levels in the striatum has been shown to be neuroprotective in a 6-OHDA rat model. mdpi.com
Interferon-gamma (IFN-γ): This cytokine can also contribute to the pro-inflammatory environment. mdpi.com
Anti-inflammatory Cytokines: These molecules serve to counteract the pro-inflammatory response and promote a return to homeostasis.
IL-10: This cytokine has potent anti-inflammatory properties and has been shown to be neuroprotective in 6-OHDA models by suppressing microglial activation and the production of pro-inflammatory mediators. researchgate.net
Tgfβ1: As noted earlier, Tgfβ1 is expressed in response to the lesion and is thought to help suppress M1 microglial activation, potentially shifting the balance towards a more neuroprotective M2 phenotype. frontiersin.org
Chemokines: These molecules are responsible for recruiting immune cells to the site of injury. In 6-OHDA models, specific chemokines are upregulated, including:
CINC-2a (MIP-2α) and CINC-3: These are pro-inflammatory chemokines that increase in astrocytes treated with 6-OHDA. mdpi.com
CCL5 (RANTES) and CXCL13: The expression of these chemokines is acutely increased following 6-OHDA administration. researchgate.net
Table 3: Key Cytokines and Chemokines in 6-OHDA-Induced Neuroinflammation
| Molecule | Type | Primary Source(s) | Key Role in 6-OHDA Model | Reference |
|---|---|---|---|---|
| TNF-α | Pro-inflammatory Cytokine | M1 Microglia | Promotes neurotoxicity and inflammation | researchgate.netmdpi.com |
| IL-1β | Pro-inflammatory Cytokine | M1 Microglia | Induces inflammatory responses, neurotoxic | researchgate.netmdpi.com |
| IL-6 | Pro-inflammatory Cytokine | M1 Microglia | Contributes to the inflammatory cascade | researchgate.netbiomolther.org |
| IL-10 | Anti-inflammatory Cytokine | M2 Microglia, other immune cells | Suppresses inflammation, neuroprotective | researchgate.net |
| Tgfβ1 | Anti-inflammatory Cytokine | Microglia, Neurons | Modulates microglial activation towards M2 | frontiersin.org |
| CCL5 | Chemokine | Various | Immune cell recruitment | researchgate.net |
| CXCL13 | Chemokine | Various | Immune cell recruitment | researchgate.net |
Preclinical Research Models and Methodologies Utilizing 6 Hydroxy Dopa Hcl
In Vitro Experimental Systems for 6-Hydroxy Dopa HCl Research
In vitro models provide a controlled environment to study the cellular and molecular mechanisms of 6-OHDA-induced neurotoxicity. These systems are invaluable for initial screening of neuroprotective compounds and for dissecting specific cellular pathways.
Immortalized Neuronal and Glial Cell Lines
Immortalized cell lines offer a consistent and reproducible system for studying the effects of 6-OHDA. researchgate.net Commonly used lines include:
SH-SY5Y Human Neuroblastoma Cells: These cells are widely used as an in vitro model for Parkinson's disease research. scispace.com Treatment with 6-OHDA induces oxidative stress and cell death, mimicking key aspects of dopaminergic neurodegeneration. scispace.commdpi.com Studies have shown that exposure to 6-OHDA in SH-SY5Y cells can lead to a decrease in glutathione (B108866) levels, a key antioxidant, although some studies have reported an increase at lower concentrations. scispace.com
PC12 Pheochromocytoma Cells: Derived from a rat adrenal medulla tumor, PC12 cells can be differentiated to exhibit neuron-like characteristics. They are sensitive to 6-OHDA, which induces apoptosis and mitochondrial dysfunction. medchemexpress.com
N27 Rat Dopaminergic Cell Line: This cell line, derived from embryonic rat mesencephalic tissue, expresses key dopaminergic markers like tyrosine hydroxylase (TH) and the dopamine (B1211576) transporter (DAT). merckmillipore.complos.org This makes them particularly relevant for studying dopamine-specific neurotoxicity. A re-cloned N27 cell line, N27-A, has shown increased sensitivity to 6-OHDA compared to the original mixed population, providing an improved model for research. researchgate.netplos.org
RCSN-3 Cell Line: Established from the substantia nigra of an adult rat, this cell line provides a model to study dopamine metabolism and the neurodegenerative process in Parkinson's disease. stress.cl Research has shown that these cells are susceptible to 6-OHDA-induced cell death, and this toxicity is enhanced when the protective enzyme DT-diaphorase is silenced. researchgate.net
LUHMES Cells: These human mesencephalic cells can be differentiated into mature dopaminergic-like neurons and have been validated as a model for studying Parkinsonian toxins, including 6-OHDA. nih.gov
Table 1: Research Findings in Immortalized Cell Lines Exposed to 6-OHDA
| Cell Line | Key Findings |
|---|---|
| SH-SY5Y | 6-OHDA induces oxidative stress and alters glutathione levels. scispace.com |
| PC12 | 6-OHDA induces apoptosis and mitochondrial membrane depolarization. medchemexpress.com |
| N27/N27-A | N27-A cells show higher sensitivity to 6-OHDA due to higher DAT expression. researchgate.netplos.org |
| RCSN-3 | DT-diaphorase plays a neuroprotective role against 6-OHDA toxicity. researchgate.net |
| LUHMES | 6-OHDA treatment leads to neurite loss, reduced cell viability, and decreased ATP levels. nih.gov |
Primary Cell Culture Systems (e.g., midbrain dopaminergic neurons, cortical neurons)
Primary cell cultures, derived directly from animal tissues, offer a more physiologically relevant model compared to immortalized cell lines as they better represent the in vivo environment. eppendorf.com Cultures of primary dopaminergic neurons from the embryonic midbrain are frequently used, although they present challenges due to the low percentage of dopaminergic neurons within the mixed cell population. researchgate.net These cultures are instrumental in studying the direct effects of 6-OHDA on the survival and function of specific neuronal populations.
Organotypic Slice Cultures
Organotypic slice cultures represent a three-dimensional model that preserves the cytoarchitecture and synaptic connections of a specific brain region. nih.govd-nb.info This ex vivo system bridges the gap between dissociated cell cultures and in vivo animal models. d-nb.info Sagittal brain slices containing the cortico-striatal pathway can be treated with 6-OHDA to model the progressive pathology of Parkinson's disease. nih.govnih.gov This approach allows for the study of neurodegeneration and the effects of potential neuroprotective agents in a more complex and physiologically relevant context. nih.gov
In Vivo Animal Models of Central Nervous System Perturbation Induced by this compound
In vivo models are essential for understanding the systemic effects of neurodegeneration and for evaluating the behavioral outcomes of potential therapies. Since 6-OHDA does not cross the blood-brain barrier, it must be administered directly into the brain. jove.comresearchgate.net
Rodent Models (e.g., Rat, Mouse)
Rats and mice are the most commonly used animals for creating 6-OHDA-induced models of Parkinson's disease due to their anatomical and pharmacological similarities to humans, as well as their ease of handling. jove.com These models have been instrumental in advancing our understanding of PD and in the preclinical assessment of new treatments. nih.gov
Stereotaxic surgery allows for the precise injection of 6-OHDA into specific brain regions, enabling researchers to model different stages and aspects of Parkinson's disease. conductscience.comanilocus.com The site of injection significantly influences the characteristics and magnitude of the resulting neurodegeneration. nih.gov
Substantia Nigra pars compacta (SNpc): Direct injection of 6-OHDA into the SNpc causes a rapid loss of dopaminergic neurons. nih.govturkishneurosurgery.org.tr This models the cell death that is a primary hallmark of Parkinson's disease. conductscience.com
Striatum: Intrastriatal injection of 6-OHDA leads to a progressive retrograde degeneration of dopaminergic neurons in the SNpc. conductscience.comnih.gov This method can be used to create partial lesions that mimic the early stages of the disease. nih.govnih.gov The larger size of the striatum compared to other targets allows for better control over the extent of the lesion, particularly in mice. nih.gov
Medial Forebrain Bundle (MFB): The MFB contains the axons of dopaminergic neurons projecting from the SNpc to the striatum. Injecting 6-OHDA into the MFB results in a severe and rapid degeneration of the nigrostriatal pathway, producing a model that reflects the later stages of PD. jove.comconductscience.comjove.com This type of lesion can induce a greater than 90% depletion of dopaminergic neurons. jove.com
The unilateral infusion of 6-OHDA into these regions is a widely used technique to study motor deficits and the effects of antiparkinsonian drugs. nih.govnih.gov
Table 2: Characteristics of 6-OHDA Lesions Based on Injection Site
| Injection Site | Type of Degeneration | Model Representation | Key Research Applications |
|---|---|---|---|
| Substantia Nigra (SNpc) | Rapid loss of dopaminergic cell bodies. nih.gov | Direct neuronal loss characteristic of PD. | Studying mechanisms of neuronal death. conductscience.com |
| Striatum | Progressive retrograde degeneration of nigrostriatal fibers. conductscience.comnih.gov | Early stages of PD with partial lesions. nih.gov | Investigating progressive neurodegeneration and compensatory mechanisms. conductscience.com |
| Medial Forebrain Bundle (MFB) | Severe and rapid destruction of the nigrostriatal pathway. jove.comjove.com | Late-stage PD with extensive dopamine depletion. conductscience.com | Studying severe motor deficits and L-DOPA-induced dyskinesias. jove.com |
Unilateral and Bilateral Lesion Induction Strategies
The neurotoxin 6-hydroxydopamine (6-OHDA) is a cornerstone in creating animal models that replicate the motor symptoms of Parkinson's disease. Since 6-OHDA cannot cross the blood-brain barrier, it must be directly administered into the brain. creative-biolabs.com The two primary strategies for this are unilateral and bilateral lesions.
Unilateral Lesions: This is the most common approach, involving the injection of 6-OHDA into one hemisphere of the brain. creative-biolabs.comnih.gov This creates a "hemiparkinsonian" animal, where dopaminergic neuron loss and subsequent motor deficits are confined to one side of the body. creative-biolabs.com This approach is advantageous because it allows for the use of drug-induced rotation tests to assess the severity of the lesion. creative-biolabs.comspringernature.com The unlesioned side acts as an internal control, simplifying the analysis of behavioral changes. nih.gov Common injection sites for unilateral lesions include the substantia nigra pars compacta (SNc), the medial forebrain bundle (MFB), or the striatum. creative-biolabs.comspringernature.com MFB lesions tend to cause a more extensive and rapid loss of dopamine neurons, mimicking late-stage Parkinson's disease, while striatal injections result in a more gradual and partial denervation, analogous to the early stages of the disease. springernature.comsemanticscholar.org
Bilateral Lesions: This strategy involves injecting 6-OHDA into both hemispheres of the brain. frontiersin.orgnih.govnih.gov Bilateral lesions are used to model more widespread and symmetrical symptoms of Parkinson's disease, particularly non-motor symptoms like cognitive deficits and apathy. nih.govmdpi.com This approach avoids the confounding factor of motor laterality seen in unilateral models, which can complicate the interpretation of certain behavioral tests. nih.gov However, bilateral lesions can lead to more severe impairments and higher mortality rates if not carefully managed. utlib.ee Studies comparing unilateral and bilateral lesions have shown that bilaterally lesioned animals exhibit additional behavioral deficits, such as reduced general locomotor activity and skilled forelimb use, even with a similar degree of dopamine neuron loss in each hemisphere as unilaterally lesioned animals. nih.gov This suggests an interdependent regulation between the two nigrostriatal pathways, where the unlesioned side in a unilateral model may provide some compensatory support. nih.gov
The choice between a unilateral or bilateral lesion strategy depends on the specific research question. Unilateral models are well-suited for studying motor asymmetry and the effects of therapies on motor function, while bilateral models are more appropriate for investigating non-motor symptoms and the consequences of widespread dopamine depletion. nih.govresearchgate.net
Assessment of Behavioral Phenotypes and Motor Deficits in Research Contexts
A variety of behavioral tests are employed to assess the motor and non-motor deficits induced by 6-OHDA lesions in rodent models. These tests are crucial for characterizing the extent of the lesion and for evaluating the efficacy of potential therapeutic interventions. nih.govmdbneuro.com
Rotational Behavior: This is a hallmark test for unilateral 6-OHDA lesion models. mdbneuro.com It relies on the principle that a unilateral loss of dopamine creates a motor imbalance. biorxiv.org When a dopamine agonist like apomorphine (B128758) is administered, the animal will rotate in the direction contralateral to the lesion. mdbneuro.com Conversely, a dopamine-releasing agent like amphetamine will cause rotation ipsilateral to the lesion. umich.edu The rate of rotation is generally correlated with the degree of dopamine depletion, making it a sensitive measure of lesion severity. iomcworld.org
Cylinder Test: This test assesses forelimb use asymmetry, a common deficit in unilateral lesion models. mdbneuro.comnih.gov The animal is placed in a transparent cylinder, and the number of times it uses its impaired (contralateral) and unimpaired (ipsilateral) forelimbs to touch the wall for support during rearing is counted. mdbneuro.comfrontiersin.org Animals with significant dopamine depletion show a clear preference for using the ipsilateral forelimb. nih.govbio-protocol.org The cylinder test is considered sensitive to the degree of dopamine loss and is relatively simple to perform. mdbneuro.comnih.gov
Grip Strength: This test measures the muscular strength of the animal's forelimbs. nih.govaging-us.com The animal is allowed to grasp a bar or grid connected to a force meter, and the peak force exerted is recorded. In 6-OHDA models, a reduction in grip strength is often observed, reflecting the motor impairment. aging-us.comcyagen.com Some studies have noted that while intrastriatal 6-OHDA lesions may not cause pronounced rigidity, quantitative grip strength assessment can still detect changes in motor rigidity. biorxiv.org
Table 1: Behavioral Tests in 6-OHDA Models
| Test | Phenotype Assessed | Typical Finding in 6-OHDA Models | Notes |
|---|---|---|---|
| Rotational Behavior | Motor asymmetry, response to dopaminergic drugs | Drug-induced turning towards (ipsiversive) or away from (contraversive) the lesioned side. mdbneuro.comumich.edu | A standard for quantifying lesion severity in unilateral models. iomcworld.org |
| Cylinder Test | Forelimb use asymmetry, spontaneous motor activity | Preferential use of the forelimb ipsilateral to the lesion for support. mdbneuro.comnih.gov | Sensitive to the degree of dopamine loss. mdbneuro.com |
| Grip Strength | Muscle strength, motor rigidity | Decreased forelimb grip strength. aging-us.comcyagen.com | Can detect subtle motor deficits. biorxiv.org |
Neurochemical Analysis in Brain Tissue from this compound Models
To quantify the extent of dopaminergic and other monoaminergic neuron degeneration, brain tissue from 6-OHDA-lesioned animals is often subjected to neurochemical analysis. High-performance liquid chromatography with electrochemical detection (HPLC-ED) is a widely used and sensitive technique for this purpose. oup.comaginganddisease.orgnih.gov
Dopamine and its Metabolites: The primary goal of creating a 6-OHDA lesion is to deplete dopamine (DA) in the nigrostriatal pathway. creative-biolabs.com HPLC-ED allows for the precise measurement of DA levels in specific brain regions, such as the striatum and substantia nigra. oup.com In addition to DA, its major metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), are also quantified. oup.comjpp.krakow.pl A significant decrease in the levels of DA, DOPAC, and HVA in the lesioned hemisphere is a clear indicator of successful dopaminergic neurodegeneration. mdpi.com The ratio of metabolites to dopamine (e.g., DOPAC/DA) can provide an index of dopamine turnover, which is often increased in the remaining terminals as a compensatory mechanism. mdpi.com
Norepinephrine (B1679862) and Serotonin (B10506): Although 6-OHDA is relatively selective for catecholaminergic neurons, it can also affect noradrenergic neurons. creative-biolabs.com To ensure the selectivity of the lesion for the dopaminergic system, animals are often pretreated with a norepinephrine transporter inhibitor like desipramine (B1205290). nih.gov HPLC-ED can be used to measure the levels of norepinephrine (NE) to confirm that they have not been significantly depleted. aginganddisease.org Similarly, the levels of serotonin (5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), can be measured to assess the integrity of the serotonergic system. jpp.krakow.plplos.org In some 6-OHDA models, particularly those with more extensive lesions, alterations in serotonin and its metabolites have been observed. plos.org
Table 2: Neurochemical Changes in 6-OHDA Models (via HPLC-ED)
| Analyte | Brain Region | Typical Finding in Lesioned Hemisphere |
|---|---|---|
| Dopamine (DA) | Striatum, Substantia Nigra | Significant decrease. mdpi.com |
| 3,4-dihydroxyphenylacetic acid (DOPAC) | Striatum | Significant decrease. mdpi.com |
| Homovanillic acid (HVA) | Striatum | Significant decrease. aginganddisease.org |
| Norepinephrine (NE) | Striatum, Cortex | Often no significant change with desipramine pretreatment. mdpi.com |
| Serotonin (5-HT) | Striatum, Cortex | Generally no significant change, though some studies report alterations. mdpi.complos.org |
| 5-hydroxyindoleacetic acid (5-HIAA) | Striatum, Cortex | Generally no significant change, though some studies report alterations. jpp.krakow.plplos.org |
Histopathological and Immunocytochemical Characterization of Neural Lesions
Histopathological and immunocytochemical techniques are essential for visualizing and quantifying the neuronal loss and glial response following a 6-OHDA lesion.
Tyrosine Hydroxylase (TH) Immunoreactivity: Tyrosine hydroxylase is the rate-limiting enzyme in the synthesis of dopamine and is therefore an excellent marker for dopaminergic neurons. criver.com Immunohistochemistry for TH is widely used to assess the extent of the lesion. creative-biolabs.comcriver.com A significant reduction in TH-positive staining in the substantia nigra (cell bodies) and striatum (terminals) of the lesioned hemisphere provides clear evidence of dopaminergic neuron degeneration. criver.comresearchgate.net Stereological counting of TH-positive cells in the substantia nigra allows for a precise quantification of neuronal loss. creative-biolabs.com
Glial Fibrillary Acidic Protein (GFAP): GFAP is an intermediate filament protein that is upregulated in astrocytes in response to central nervous system injury, a process known as astrogliosis. Increased GFAP immunoreactivity is a common finding in the lesioned areas of 6-OHDA models, indicating a reactive astrocytic response to the neurotoxic insult. iomcworld.orgmdpi.com
Ionized Calcium-Binding Adapter Molecule 1 (Iba1): Iba1 is a protein that is specifically expressed in microglia, the resident immune cells of the brain. mdpi.com Following a 6-OHDA lesion, microglia become activated and proliferate. mdpi.com An increase in Iba1 staining is therefore indicative of a microglial response to the neuronal damage. mdpi.com
Table 3: Immunohistochemical Markers in 6-OHDA Models
| Marker | Cell Type | Typical Finding in Lesioned Area | Significance |
|---|---|---|---|
| Tyrosine Hydroxylase (TH) | Dopaminergic neurons | Decreased immunoreactivity. criver.comnih.gov | Indicates loss of dopaminergic neurons. |
| Glial Fibrillary Acidic Protein (GFAP) | Astrocytes | Increased immunoreactivity. iomcworld.org | Indicates reactive astrogliosis. |
| Ionized Calcium-Binding Adapter Molecule 1 (Iba1) | Microglia | Increased immunoreactivity. mdpi.com | Indicates microglial activation. |
Gene Expression Profiling in Response to this compound Exposure
Microarray analysis and other gene expression profiling techniques have been utilized to investigate the molecular changes that occur in the brain following a 6-OHDA lesion. These studies provide insights into the pathways involved in neurodegeneration and potential compensatory mechanisms.
In the 6-OHDA model, microarray analyses have revealed significant changes in the expression of a large number of genes in the lesioned striatum and substantia nigra. semanticscholar.orgplos.org These differentially expressed genes are involved in a variety of cellular processes, including inflammation, oxidative stress, apoptosis, and synaptic plasticity. researchgate.net
For example, some studies have identified an upregulation of genes associated with the endoplasmic reticulum stress response, such as Ddit3 (also known as CHOP). researchgate.net Other research has highlighted changes in the expression of transcription factors and genes related to neurotrophic support. plos.org One study using k-means cluster analysis identified a cluster of genes that were acutely upregulated following the lesion and then progressively declined, many of which were identified as "regeneration-associated genes" (RAGs) like Sprr1a and Sox11. researchgate.net Furthermore, investigations have explored the role of non-coding RNAs, showing that overexpression of the long non-coding RNA H19 can protect against dopaminergic neuron loss by modulating a microRNA-HPRT1-Wnt/β-catenin signaling pathway. aging-us.com
These gene expression studies contribute to a deeper understanding of the complex molecular events that follow 6-OHDA-induced neurodegeneration and can help to identify novel targets for therapeutic intervention.
Non-Mammalian Models for Investigating this compound Effects
While rodent models are the most common, non-mammalian organisms such as the fruit fly (Drosophila melanogaster), the nematode worm (Caenorhabditis elegans), and the zebrafish (Danio rerio) are also valuable tools for studying the effects of 6-OHDA. These models offer several advantages, including a shorter lifespan, genetic tractability, and suitability for high-throughput screening.
Drosophila melanogaster (Fruit Fly): The fruit fly has a well-characterized dopaminergic system, and exposure to 6-OHDA has been shown to cause age-dependent loss of dopaminergic neurons and associated motor deficits. This model has been used to screen for genetic and pharmacological modifiers of 6-OHDA toxicity.
Caenorhabditis elegans (Nematode Worm): C. elegans has a simple and fully mapped nervous system, including a small number of dopaminergic neurons. When exposed to 6-OHDA, these neurons undergo degeneration, which can be easily visualized in living animals. This model is particularly useful for studying the molecular mechanisms of neurodegeneration and for large-scale drug screening. Studies in C. elegans have implicated apoptotic signaling pathways in 6-OHDA-induced dopamine neuron degeneration. frontiersin.org
Danio rerio (Zebrafish): The zebrafish is a vertebrate model that shares a high degree of genetic and physiological homology with humans. Zebrafish larvae are transparent, allowing for real-time imaging of dopaminergic neuron development and degeneration. Exposure of zebrafish to 6-OHDA results in the loss of dopaminergic neurons and behavioral abnormalities, making it a useful model for studying the pathogenesis of Parkinson's disease and for testing the efficacy of neuroprotective compounds.
Advanced Analytical and Bioimaging Techniques for 6 Hydroxy Dopa Hcl Research
Chromatographic-Mass Spectrometric Approaches for Compound and Metabolite Quantification
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone for the sensitive and specific quantification of 6-OHDA and its metabolites. annalsofneurosciences.orgmdpi.com This powerful combination allows researchers to separate complex biological mixtures and identify compounds based on their mass-to-charge ratio.
Detailed Research Findings:
HPLC with Electrochemical Detection (HPLC-ECD): This method has been successfully used to measure 6-OHDA levels in the striatum of mice. annalsofneurosciences.org Studies have shown that L-DOPA administration can lead to the formation of 6-OHDA, and HPLC-ECD provides the sensitivity needed to detect these low concentrations. annalsofneurosciences.org
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): This technique has been applied to study both dopamine (B1211576) and 6-OHDA. researchgate.net It can differentiate between the two compounds and identify their fragmentation patterns, which is essential for unambiguous identification. researchgate.net Research has also shown that 6-OHDA is more prone to oxidation than dopamine, a critical factor in its neurotoxic effects. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): Mass fragmentography, a GC-MS technique, has been used for the determination of dopamine and 6-OHDA in human brain biopsies. nih.gov
Liquid Chromatography-Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (LC-ESI FTICR MS): This high-resolution mass spectrometry technique has been utilized to identify and sequence dynorphin (B1627789) peptides in the striatum of animal models of L-DOPA-induced dyskinesia, a condition often studied in conjunction with 6-OHDA models. diva-portal.org
Below is a table summarizing various chromatographic-mass spectrometric methods used in 6-OHDA research:
| Analytical Technique | Application | Key Findings |
| HPLC-ECD | Quantification of 6-OHDA in mouse striatum | Detected L-DOPA-induced 6-OHDA formation. annalsofneurosciences.org |
| ESI-MS/MS | Study of dopamine and 6-OHDA | Characterized fragmentation patterns and oxidation propensity. researchgate.net |
| GC-MS | Determination of dopamine and 6-OHDA | Applied to human brain biopsies. nih.gov |
| LC-ESI FTICR MS | Identification of peptides in 6-OHDA models | Sequenced dynorphin peptides related to L-DOPA-induced dyskinesia. diva-portal.org |
Electrochemical Biosensors for Real-Time Neurotransmitter Monitoring in Research Models
Electrochemical biosensors offer a dynamic approach to studying the effects of 6-OHDA by enabling real-time monitoring of neurotransmitters and other relevant molecules in research models. These sensors are valued for their high sensitivity, rapid response times, and potential for miniaturization. mdpi.comnih.gov
Detailed Research Findings:
Enzyme-Free H2O2 Sensing: An electrochemical sensor combining Carbon Black and Prussian Blue has been developed for the non-enzymatic detection of hydrogen peroxide (H2O2) in a cell culture model of Parkinson's disease using 6-OHDA. capes.gov.brunite.it This sensor allowed for the successful monitoring of H2O2 production, a key event in 6-OHDA-induced oxidative stress. capes.gov.brunite.it
Dopamine Detection: Various electrochemical sensors have been fabricated for the sensitive and selective detection of dopamine. mdpi.comnih.gov These often utilize nanomaterials to enhance their performance and can differentiate dopamine from interfering substances. mdpi.comnih.gov Molecularly imprinted polymer-based sensors have shown high selectivity for dopamine, even in the presence of structurally similar molecules. nih.gov
Tyrosinase-Based Biosensors: Biosensors incorporating the enzyme tyrosinase have been developed for dopamine detection. nih.gov Tyrosinase catalyzes the oxidation of dopamine, and the resulting electrochemical signal can be measured to quantify dopamine levels. nih.gov
The table below highlights different electrochemical biosensors and their applications in 6-OHDA-related research:
| Biosensor Type | Target Analyte | Research Application |
| Prussian Blue/Carbon Black | Hydrogen Peroxide (H2O2) | Monitoring oxidative stress in 6-OHDA-treated cell cultures. capes.gov.brunite.it |
| Nanomaterial-Modified Electrodes | Dopamine | Sensitive and selective detection of dopamine in the presence of interferents. mdpi.comnih.gov |
| Tyrosinase-Based Biosensors | Dopamine | Enzymatic detection of dopamine for quantification. nih.gov |
Spectroscopic Methods for Analyzing Oxidative Stress Markers (e.g., HPLC-UV/FL, EPR)
Spectroscopic techniques are vital for investigating the oxidative stress induced by 6-OHDA. These methods allow for the quantification of various markers of oxidative damage.
Detailed Research Findings:
Fluorescence Spectrophotometry: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a fluorescent probe used to measure intracellular reactive oxygen species (ROS) accumulation. mdpi.com Studies have shown a significant increase in ROS production in cells treated with 6-OHDA, which can be mitigated by antioxidant compounds. mdpi.commdpi.com
Spectrophotometric Analysis of Protein Carbonyls: This method quantifies oxidative damage to proteins. In DJ-1-deficient cells, a model relevant to Parkinson's disease, 6-OHDA exposure leads to a robust increase in protein carbonyl accumulation. plos.org
HPLC with UV/Visible Detection: This technique is widely used for the analysis of various compounds, including L-Dopa and its metabolites. mdpi.com It can also be used to measure markers of oxidative stress, such as malondialdehyde (MDA), a product of lipid peroxidation. plos.org Treatment with the H2S-releasing L-Dopa derivative ACS84 was shown to suppress the 6-OHDA-induced elevation of MDA in the striatum. plos.org
Electron Paramagnetic Resonance (EPR) Spectroscopy: While not explicitly detailed in the provided search results for 6-OHDA, EPR is a powerful technique for the direct detection of free radicals and is commonly employed in studies of oxidative stress.
Here is a summary of spectroscopic methods used to analyze oxidative stress in 6-OHDA models:
| Spectroscopic Method | Oxidative Stress Marker | Key Findings in 6-OHDA Models |
| Fluorescence Spectrophotometry | Reactive Oxygen Species (ROS) | 6-OHDA significantly increases intracellular ROS levels. mdpi.commdpi.com |
| Spectrophotometry | Protein Carbonyls | 6-OHDA increases oxidative damage to proteins. plos.org |
| HPLC-UV/Visible | Malondialdehyde (MDA) | 6-OHDA elevates lipid peroxidation, which can be attenuated by protective compounds. plos.org |
Advanced Microscopy Techniques for Cellular and Subcellular Analysis (e.g., Confocal, Electron Microscopy)
Advanced microscopy techniques provide unparalleled visual insights into the structural and morphological changes induced by 6-OHDA at the cellular and subcellular levels.
Detailed Research Findings:
Light, Fluorescence, and Electron Microscopy: These classical techniques have been used to study the specific degeneration of central nervous system structures following 6-OHDA administration. capes.gov.br
Confocal Microscopy: This technique has been employed to visualize various cellular components in 6-OHDA-treated cells. For instance, it has been used to study changes in lysosomal parameters and mitochondrial networks in differentiated SH-SY5Y cells. mdpi.com Confocal microscopy has also been utilized to observe the morphology and number of dopaminergic neurons and glial cells in brain tissue from 6-OHDA-lesioned mice. frontiersin.org
Electron Microscopy: This high-resolution imaging technique has been used to examine the ultrastructural changes in neurons following 6-OHDA treatment. researchgate.net
Fractal Analysis of Microscopy Images: A novel computational approach using fractal analysis of microscopy images has been developed to quantify subtle structural changes in cell nuclei of yeast cells exposed to 6-OHDA. mdpi.com This method offers a quantitative way to assess cellular damage. mdpi.com
Tissue Clearing and 3D Imaging: Techniques like CUBIC have been combined with multichannel staining to perform 3D imaging of whole brains and brain slices from 6-OHDA-lesioned mice. frontiersin.org This allows for a comprehensive visualization of the neuronal network and the extent of dopaminergic neuron loss. frontiersin.org
The following table summarizes the application of advanced microscopy in 6-OHDA research:
| Microscopy Technique | Application | Key Observations |
| Confocal Microscopy | Visualization of cellular organelles and neurons | Changes in lysosomal and mitochondrial morphology; loss of dopaminergic neurons. mdpi.comfrontiersin.org |
| Electron Microscopy | Ultrastructural analysis | Detailed examination of neuronal damage. researchgate.net |
| Fractal Analysis | Quantification of nuclear changes | Quantitative assessment of cellular damage in yeast models. mdpi.com |
| Tissue Clearing (CUBIC) | 3D brain imaging | Visualization of neuronal networks and neuron loss in the whole brain. frontiersin.org |
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) for Preclinical Imaging of Neurotransmitter Systems in 6-Hydroxy Dopa HCl Models
PET and SPECT are powerful in vivo imaging techniques that allow for the non-invasive assessment of neurotransmitter systems in preclinical models of Parkinson's disease created with 6-OHDA. nih.gov
Detailed Research Findings:
[¹⁸F]FDOPA PET: This PET tracer is used to assess levodopa (B1675098) metabolism and dopamine synthesis. nih.govfrontiersin.org Studies in 6-OHDA-lesioned rats have shown a strong correlation between [¹⁸F]FDOPA PET-derived parameters and dopamine metabolite levels measured by microdialysis. nih.gov
[¹¹C]DTBZ PET: This ligand for the vesicular monoamine transporter 2 (VMAT2) is used to assess the density of dopaminergic terminals. nih.govfrontiersin.org It is often used in conjunction with [¹⁸F]FDOPA PET to evaluate the severity of denervation. nih.gov
[¹²³I]β-CIT SPECT/CT: This SPECT tracer binds to the dopamine transporter (DAT) and is used to estimate DAT density. nih.gov In 6-OHDA-lesioned rats, [¹²³I]β-CIT SPECT/CT has been shown to be a valuable tool for predicting the condition of the midbrain dopaminergic pathway, with results highly correlated to post-mortem immunohistochemical findings. nih.gov
[¹⁸F]FP-(+)-DTBZ PET: This tracer also targets VMAT2 and has been used to detect dopaminergic neuron dysfunction in 6-OHDA rat models. researchgate.net
This table provides an overview of PET and SPECT applications in 6-OHDA research:
| Imaging Modality | Radiotracer | Target | Application in 6-OHDA Models |
| PET | [¹⁸F]FDOPA | Dopamine Synthesis | Assessing dopaminergic function and deficits. nih.govfrontiersin.org |
| PET | [¹¹C]DTBZ / [¹⁸F]FP-(+)-DTBZ | VMAT2 | Quantifying dopaminergic denervation. nih.govresearchgate.net |
| SPECT/CT | [¹²³I]β-CIT | Dopamine Transporter (DAT) | Evaluating the integrity of the dopaminergic pathway. nih.gov |
"-omics" Technologies (e.g., Proteomics, Metabolomics, Transcriptomics) for Systems-Level Analysis
"Omics" technologies provide a holistic, systems-level view of the molecular changes that occur in response to 6-OHDA. These unbiased approaches are instrumental in identifying novel pathways and biomarkers associated with 6-OHDA-induced neurodegeneration. nih.gov
Detailed Research Findings:
Proteomics: This field involves the large-scale study of proteins. sci-hub.sehumanspecificresearch.org In the context of 6-OHDA research, proteomics can be used to identify proteins and protein pathways that are altered by the neurotoxin. For example, studies have investigated the effects of potential therapeutic agents on protein expression in 6-OHDA models. sci-hub.se
Metabolomics: This is the comprehensive analysis of metabolites in a biological system. nih.govhumanspecificresearch.org Metabolomics can provide a snapshot of the metabolic state of cells or tissues affected by 6-OHDA, revealing alterations in key metabolic pathways.
Transcriptomics: This involves the analysis of RNA transcripts to evaluate changes in gene expression. nih.govhumanspecificresearch.org Transcriptomic studies in 6-OHDA models can identify genes whose expression is up- or down-regulated, providing insights into the genetic response to the neurotoxin. For example, the integration of transcriptomics and proteomics has been used to study the effects of various compounds on cancer cells. sci-hub.se
The integration of these "omics" technologies offers a powerful approach to understanding the complex biological processes underlying 6-OHDA neurotoxicity and for the discovery of new therapeutic targets. nih.govsci-hub.se
The table below summarizes the role of "omics" technologies in 6-OHDA research:
| "-omics" Technology | Focus of Analysis | Potential Insights in 6-OHDA Research |
| Proteomics | Proteins | Identification of altered protein pathways and potential drug targets. sci-hub.se |
| Metabolomics | Metabolites | Understanding metabolic dysregulation and identifying biomarkers. nih.gov |
| Transcriptomics | Gene Expression (RNA) | Revealing the genetic response to neurotoxicity and identifying key regulatory genes. nih.gov |
Conceptual Contributions and Future Directions in 6 Hydroxy Dopa Hcl Research
Elucidation of Molecular Mechanisms Through 6-Hydroxy Dopa HCl Studies
The primary application of this compound in research is to induce selective lesioning of catecholaminergic neurons, particularly the dopaminergic neurons of the substantia nigra pars compacta, to model Parkinson's disease in laboratory animals. wikipedia.org Studies utilizing this compound have been instrumental in dissecting the molecular cascades leading to neuronal death in neurodegenerative disorders.
Once transported into the neuron, this compound exerts its neurotoxic effects through several interconnected mechanisms. glpbio.com It is a potent inhibitor of the mitochondrial respiratory chain, specifically targeting complexes I and IV. chemicalbook.com Within the neuron, it undergoes auto-oxidation, a process that generates highly reactive and cytotoxic species. glpbio.com This oxidation is catalyzed by enzymes like monoamine oxidase (MAO) and leads to the formation of hydrogen peroxide (H₂O₂), superoxide (B77818) radicals, and catecholamine quinones. wikipedia.orgmdpi.com These reactive oxygen species (ROS) induce significant oxidative stress, leading to widespread damage of cellular components. cymitquimica.comchemicalbook.com The generated quinones can further react with nucleophilic groups on proteins, altering their structure and function. wikipedia.orgglpbio.com Recent research also suggests that 6-OHDA can directly modify proteins through cysteine modification, presenting an additional pathway to cytotoxicity. wikipedia.org Furthermore, studies have shown that this compound can promote the activation of cyclooxygenase-2 (COX-2), leading to the synthesis of prostaglandin (B15479496) E2 (PGE2) and the secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β), highlighting a role for neuroinflammation in its mechanism of action. medchemexpress.com
Another layer of its mechanistic action involves excitotoxicity. Research has demonstrated that 6-hydroxy-DOPA can selectively interact with the AMPA subtype of non-N-methyl-D-aspartate (non-NMDA) glutamate (B1630785) receptors. umich.edu This interaction suggests that abnormal metabolites of the catecholamine pathway could act as endogenous excitotoxins, contributing to neurodegeneration in brain regions with dopaminergic innervation. umich.edu
Table 1: Key Molecular Mechanisms of this compound-Induced Neurotoxicity
| Mechanism | Description | Key Molecular Players | Cellular Consequence |
|---|---|---|---|
| Mitochondrial Dysfunction | Potent and reversible inhibition of the mitochondrial respiratory chain. chemicalbook.com | Complex I, Complex IV | Decreased ATP production, cellular energy crisis. |
| Oxidative Stress | Auto-oxidation and enzymatic oxidation lead to the generation of highly reactive molecules. wikipedia.orgglpbio.comchemicalbook.com | Reactive Oxygen Species (ROS), Hydrogen Peroxide (H₂O₂), Superoxide Radicals | Damage to lipids, proteins, and DNA; induction of apoptosis. |
| Quinone Formation | Oxidation of 6-OHDA produces highly reactive quinone species. wikipedia.orgglpbio.com | Catecholamine Quinones | Covalent modification of cellular nucleophiles, protein dysfunction. wikipedia.org |
| Neuroinflammation | Promotes the expression and activation of inflammatory enzymes and cytokines. medchemexpress.com | Cyclooxygenase-2 (COX-2), Interleukin-1β (IL-1β), Prostaglandin E2 (PGE2) | Glial cell activation, perpetuation of the degenerative process. turkishneurosurgery.org.tr |
| Excitotoxicity | Interaction with specific glutamate receptors. umich.edu | AMPA Receptors | Potential for EAA receptor-mediated neurodegeneration. umich.edu |
| Protein Modification | Direct chemical modification of protein residues. wikipedia.org | Cysteine Residues | Altered protein function, induction of cell death pathways. |
Methodological Refinements and Development of Novel Research Tools
The use of this compound has evolved from a simple neurotoxin to a sophisticated tool for modeling neurodegenerative diseases. A key methodological refinement is the creation of the unilateral, or "hemi-parkinsonian," animal model. mdpi.com By injecting the toxin into one hemisphere of the brain—targeting areas like the medial forebrain bundle (MFB), substantia nigra, or striatum—researchers can induce a functional imbalance, leaving the contralateral hemisphere intact to serve as an internal control for each animal. mdpi.comjove.com This approach allows for the study of motor deficits, such as rotational behavior in response to dopaminomimetic agents, which is a hallmark of this model. glpbio.comjove.com
To enhance the specificity of these models, this compound is often administered in conjunction with other pharmacological agents. For instance, co-administration with a selective noradrenaline reuptake inhibitor, such as desipramine (B1205290), prevents the uptake of 6-OHDA into noradrenergic neurons, thus creating a more selective lesion of the dopaminergic system. wikipedia.org
The development of advanced research tools based on the 6-Hydroxy Dopa framework is an ongoing area of innovation. This includes the synthesis of derivatives for different research applications. For example, radiolabeled versions, such as 6-[¹⁸F]Fluoro-L-DOPA, have been developed for use in positron emission tomography (PET) imaging, allowing for the non-invasive study of the dopaminergic system in vivo. abx.de These tools are crucial for both basic research and the preclinical evaluation of potential therapeutic agents.
Table 2: Methodological Tools and Refinements in this compound Research
| Tool / Refinement | Description | Application |
|---|---|---|
| Unilateral Lesion Model | Injection of 6-OHDA into one brain hemisphere (e.g., MFB, striatum). mdpi.comjove.com | Creates a "hemi-parkinsonian" model for studying motor asymmetry and therapeutic interventions. glpbio.com |
| Co-administration with SNRIs | Use of selective noradrenaline reuptake inhibitors (e.g., desipramine). wikipedia.org | Increases the selectivity of lesions to dopaminergic neurons over noradrenergic neurons. |
| Radiolabeled Derivatives | Synthesis of compounds like 6-[¹⁸F]Fluoro-L-DOPA. abx.de | Used as tracers in Positron Emission Tomography (PET) to visualize and quantify the integrity of the dopaminergic system. |
| In Vitro Models | Application of 6-OHDA to cultured neuronal cells (e.g., SH-SY5Y, PC12). chemicalbook.commedchemexpress.com | Allows for detailed mechanistic studies of neurotoxicity and screening of neuroprotective compounds. |
Unexplored Avenues and Emerging Research Questions Pertaining to this compound
Despite decades of research, several questions regarding this compound remain open, pointing toward new avenues of investigation. A significant emerging area is the study of non-motor symptoms of Parkinson's disease. While the 6-OHDA model is well-established for motor deficits, its application to study associated conditions like cognitive impairment, affective disorders (anxiety and depression), and sleep disruption is a growing field of research. nih.gov These studies are critical for understanding the full spectrum of the disease and developing more comprehensive treatments.
Another pivotal and somewhat controversial research question is the potential for endogenous production of 6-Hydroxy Dopa. Some studies suggest that during long-term treatment with L-DOPA (levodopa), the precursor to dopamine (B1211576), unsequestered dopamine may be oxidized to form 6-OHDA within the brain. annalsofneurosciences.orgresearchgate.net This hypothesis posits that the "gold standard" treatment for Parkinson's disease might, over time, contribute to the generation of an endogenous neurotoxin, potentially aggravating the neurodegenerative process. researchgate.net Elucidating the conditions under which this occurs and its clinical significance is a critical future direction.
Furthermore, the precise interplay and relative contribution of the different cell death mechanisms initiated by 6-OHDA are not fully understood. Disentangling the synergistic effects of mitochondrial inhibition, oxidative stress, protein modification, and neuroinflammation remains a complex challenge. chemicalbook.com Investigating how these pathways interact and which are the most critical drivers of neuronal death could reveal novel targets for neuroprotective therapies. The finding that 6-hydroxy-DOPA interacts with AMPA receptors also opens up the question of whether excitotoxic mechanisms play a more significant role in its neurotoxicity than previously appreciated and whether this could be a target for intervention. umich.edu
Table 3: Emerging Research Questions and Future Directions
| Research Area | Key Question(s) | Potential Significance |
|---|---|---|
| Non-Motor Symptoms | How can the 6-OHDA model be refined to better study cognitive, affective, and sleep-related deficits in Parkinson's disease? nih.gov | Development of therapies that address the full range of debilitating symptoms experienced by patients. |
| Endogenous 6-OHDA Production | Does long-term L-DOPA therapy lead to clinically significant levels of endogenous 6-OHDA in the human brain? annalsofneurosciences.orgresearchgate.net | Could fundamentally change therapeutic strategies for Parkinson's disease, possibly suggesting co-administration of antioxidants or other protective agents. researchgate.net |
| Mechanistic Interplay | What is the hierarchical or synergistic relationship between mitochondrial dysfunction, oxidative stress, and inflammation in 6-OHDA toxicity? chemicalbook.comturkishneurosurgery.org.tr | Identification of the most critical upstream targets for developing effective neuroprotective drugs. |
| Excitotoxicity | What is the functional consequence of 6-hydroxy-DOPA's interaction with AMPA receptors in vivo? umich.edu | Could link dopaminergic degeneration with glutamate-mediated excitotoxicity, offering new therapeutic targets. |
Q & A
Q. How can 6-Hydroxy Dopa HCl be used as an indicator of hydroxyl radical-mediated protein damage?
- Methodological Answer : this compound serves as a marker for hydroxyl radical-induced protein damage through the hydroxylation of tyrosine residues. To quantify this, proteins are hydrolyzed under controlled conditions (6 M HCl, 145°C for 1 hour). Phenol is added to prevent Dopa degradation during hydrolysis. Post-hydrolysis, alumina-based isolation and HPLC analysis are employed to measure Dopa levels, achieving an average recovery rate of 83.4 ± 1.7% . This method is validated using pure proteins (e.g., chymotrypsin) and tissue homogenates (e.g., rat brain), ensuring specificity for hydroxyl radical activity.
Q. What methodologies assess this compound's inhibitory effects on tyrosinase activity?
- Methodological Answer : Mushroom tyrosinase assays with L-DOPA substrates are used to evaluate inhibitory activity. The compound’s efficacy is compared to known inhibitors like arbutin. For example, this compound exhibits 30.4% higher inhibitory activity than arbutin in blocking L-DOPA oxidation, likely due to copper chelation at the enzyme’s active site. Experimental protocols include spectrophotometric measurement of dopachrome formation, with controls for autoxidation and substrate specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in attributing Dopa formation to hydroxyl radical activity?
- Methodological Answer : Contradictions arise from variable recovery rates and substrate-specific reactivity. Systematic studies should compare free tyrosine, dipeptides, and intact proteins under standardized hydroxylating conditions (Fe²⁺/EDTA/ascorbate, pH 7). Protective agents like phenol must be included during acid hydrolysis to minimize Dopa degradation. Tissue homogenates (e.g., rat brain) and pure proteins (e.g., myelin basic protein) serve as validation matrices to distinguish between enzymatic and radical-mediated hydroxylation .
Q. What experimental design considerations are critical for studying this compound in neurodegenerative models?
- Methodological Answer : Researchers must account for the compound’s instability under acidic conditions. Hydrolysis protocols should incorporate phenol to stabilize Dopa residues. Regional neuronal vulnerability patterns (e.g., lateral ventral tier substantia nigra in Parkinson’s disease) should guide model selection to reflect disease-specific neurodegeneration. Control groups must include age-matched samples to distinguish pathological vs. age-related cell loss .
Q. How is this compound detected and quantified as a pharmaceutical impurity?
- Methodological Answer : Analytical workflows combine acid hydrolysis (6 M HCl, 145°C) with alumina-based purification and HPLC-UV detection. Method validation includes spike-and-recovery experiments using phenol to mitigate degradation. The compound is listed as a pharmaceutical impurity (CAS 26844-12-2), requiring strict adherence to pharmacopeial guidelines for limit testing and reference standard calibration .
Q. How can researchers optimize replication and control groups in studies involving this compound?
- Methodological Answer : Experimental designs should include technical replicates to address variability in hydrolysis and HPLC quantification. Negative controls (e.g., omission of Fe²⁺ in hydroxylating systems) differentiate radical-mediated vs. enzymatic Dopa formation. For in vitro models, use sham-treated cell cultures to isolate compound-specific effects from background oxidative stress .
Methodological Best Practices
- Data Contradiction Analysis : Compare results across substrates (free tyrosine vs. protein-bound tyrosine) to identify assay-specific artifacts .
- Instrumentation : Use HPLC with electrochemical detection for enhanced sensitivity in quantifying low-abundance Dopa residues .
- Statistical Validation : Apply ANOVA to compare inhibitory activity across multiple tyrosinase assay conditions (e.g., L-tyrosine vs. L-DOPA substrates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
